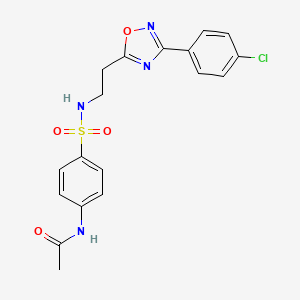![molecular formula C22H20N2O3 B7710602 N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)
N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmaceuticals, and material sciences. This compound is also known as NAPH, and it has a molecular formula of C30H23N3O.
Wissenschaftliche Forschungsanwendungen
NAPH has been extensively studied for its potential applications in various fields. In medicinal chemistry, NAPH has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In pharmaceuticals, NAPH has been used as a building block for the synthesis of various drugs. In material sciences, NAPH has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes.
Wirkmechanismus
The mechanism of action of NAPH is not fully understood. However, it is believed that NAPH exerts its biological effects by interacting with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the growth of fungal and bacterial cells. NAPH has been shown to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes involved in tumor growth. In addition, NAPH has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NAPH in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, pharmaceuticals, and material sciences. It is also relatively easy to synthesize and purify. However, one of the limitations of using NAPH is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of NAPH. One potential direction is the development of new drugs based on NAPH. NAPH has been shown to possess antitumor, antifungal, and antibacterial properties, and it may be possible to develop new drugs based on these properties. Another potential direction is the study of NAPH in material sciences. NAPH has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes, and further research in this area may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of NAPH and to identify its potential targets in the body.
Synthesemethoden
The synthesis of NAPH involves the reaction between 2,2-diphenylacetic acid hydrazide and 1-naphthaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain pure NAPH. The yield of NAPH is typically in the range of 50-60%.
Eigenschaften
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-14-16(12-13-19(20)25)15-23-24-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21,25H,1H3,(H,24,26)/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNHUDFDSPEWKU-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)







![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)



![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)